2-Bromoselenophene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDUCRPAYDEXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162839 | |

| Record name | 2-Bromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-68-9 | |

| Record name | 2-Bromoselenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromoselenophene

An In-Depth Technical Guide to 2-Bromoselenophene: Properties, Reactivity, and Applications

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to innovation in both pharmaceutical development and materials science. Among the diverse array of heterocyclic intermediates, 2-bromoselenophene has emerged as a cornerstone reagent. Its unique electronic properties, conferred by the selenium heteroatom and the reactive carbon-bromine bond, render it an exceptionally versatile precursor for constructing complex molecular architectures.

This guide provides an in-depth analysis of 2-bromoselenophene, moving beyond a simple recitation of data to offer field-proven insights into its structure, reactivity, and applications. The content herein is tailored for researchers, medicinal chemists, and materials scientists who require a deep, practical understanding of this key intermediate to accelerate their research and development programs. We will explore the causality behind its chemical behavior and provide validated protocols for its synthesis and derivatization, establishing a foundation of trustworthiness and scientific integrity.

PART 1: Molecular Structure and Physicochemical Profile

The distinct behavior of 2-bromoselenophene is fundamentally rooted in its molecular structure. As a five-membered aromatic heterocycle analogous to 2-bromothiophene, its properties are shaped by the interplay between the selenium atom's characteristics and the attached bromine atom.

Structural and Electronic Properties

The selenophene ring is generally considered more electron-rich and less aromatic than its thiophene counterpart.[1] This is a direct consequence of the larger atomic radius and greater polarizability of selenium compared to sulfur.[1] This heightened electron-donating ability influences the reactivity of the entire ring system and, critically, the C2-position where the bromine atom resides. The covalent bond between the sp²-hybridized carbon and the bromine atom is the primary site of reactivity for a vast range of cross-coupling reactions.

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrSe | [2][3] |

| Molecular Weight | 209.93 g/mol | [2][3] |

| Boiling Point | 187.5 °C at 760 mmHg | [2] |

| Flash Point | 67.2 °C | [2] |

| Refractive Index | 1.633 | [3] |

| Dipole Moment | 1.37 D | [3] |

| CAS Number | 1449-68-9 | [2] |

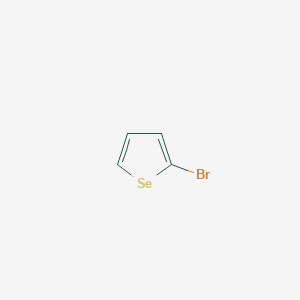

Molecular Structure Diagram

Caption: Molecular structure of 2-bromoselenophene.

Spectroscopic Profile

The structural identity of 2-bromoselenophene is unequivocally confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The ¹³C NMR spectrum will show four signals for the four unique carbon atoms in the molecule.[4] The carbon attached to the bromine (C2) will be significantly shifted downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic peaks corresponding to C-H stretching of the aromatic ring, C=C stretching within the ring, and the C-Br stretching frequency.[5]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant) atoms. The exact mass is a key identifier.[2]

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-bromoselenophene lies in its predictable and versatile reactivity, primarily centered on the C-Br bond. This position is highly susceptible to metal-catalyzed cross-coupling reactions, making it an ideal substrate for introducing a wide variety of molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromoselenophene is an excellent coupling partner in Suzuki, Stille, Negishi, and Heck reactions.[6][7] These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon bonds.

-

Suzuki-Miyaura Coupling : The reaction of 2-bromoselenophene with arylboronic acids is a highly efficient method for synthesizing 2-arylselenophenes.[8][9] This reaction is catalyzed by a palladium(0) complex and requires a base. The resulting 2-arylselenophene scaffold is a common motif in organic electronic materials and pharmaceutical candidates.[6][10][11]

-

Stille Coupling : This reaction involves coupling with organostannanes and offers an alternative route to complex substituted selenophenes. It is particularly useful when the coupling partner is sensitive to the basic conditions of the Suzuki reaction.

-

Negishi Coupling : Utilizing organozinc reagents, the Negishi coupling provides a powerful method for C-C bond formation under mild conditions.

The choice of reaction is dictated by the desired substrate scope and functional group tolerance. The causality for the high reactivity in these transformations stems from the facile oxidative addition of the palladium(0) catalyst into the C-Br bond, which is the rate-determining step in many catalytic cycles.

Reaction Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

PART 3: Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built upon reproducible, well-documented protocols. The following methods are provided as a reliable starting point for the synthesis and application of 2-bromoselenophene.

Protocol 1: Synthesis of 2-Bromoselenophene

This protocol is adapted from established bromination-debromination procedures, which are known to be effective for preparing 3-bromoselenophene and can be applied to its 2-bromo isomer.[12]

-

Reaction Setup : In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve selenophene (1 eq.) in a suitable solvent such as acetic acid.

-

Bromination : Cool the solution in an ice bath. Add bromine (2-3 eq.) dropwise to the solution while stirring vigorously. The reaction is exothermic; maintain the temperature below 10 °C. The causality for using excess bromine is to ensure the formation of polybrominated intermediates.

-

Debromination : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Subsequently, add zinc dust (2-3 eq.) portion-wise to the reaction mixture. This initiates the reductive debromination process, selectively removing bromine from the more reactive positions and yielding the thermodynamically favored 2-bromo- and 3-bromoselenophene isomers.

-

Workup : Reflux the mixture for 3-4 hours. After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate 2-bromoselenophene.

Protocol 2: Suzuki Coupling with Phenylboronic Acid

This protocol details a general procedure for the synthesis of 2-phenylselenophene.[7][8]

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoselenophene (1 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).

-

Solvent and Base : Add a degassed solvent system, such as a mixture of DME (1,2-dimethoxyethane) and water, followed by an aqueous solution of a base, typically potassium carbonate (K₂CO₃, 2-3 eq.). The base is crucial for activating the boronic acid in the transmetalation step.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure 2-phenylselenophene.

PART 4: Applications in Drug Development and Materials Science

The derivatives of 2-bromoselenophene are at the forefront of innovation in multiple scientific disciplines.

Drug Development

Selenium-containing compounds are increasingly recognized for their therapeutic potential.[13][14][15] The selenophene nucleus, when incorporated into larger molecules via 2-bromoselenophene, can impart significant biological activity.

-

Anticancer Agents : Selenophene derivatives have shown promise as antitumor agents.[6] The selenium atom can modulate the molecule's redox properties, potentially inducing oxidative stress and apoptosis in cancer cells.

-

Antioxidant and Anti-inflammatory Properties : The unique electronic nature of selenium allows it to participate in various biological redox cycles, making selenophene-containing compounds candidates for antioxidant therapies.[6]

Materials Science

In materials science, the focus is on the optoelectronic properties of conjugated systems. Selenophene is a valuable component due to its strong electron-donating character and the ability of selenium's d-orbitals to promote intermolecular interactions, which facilitates charge transport.

-

Organic Field-Effect Transistors (OFETs) : Polymers and small molecules containing the selenophene unit often exhibit high charge carrier mobility. Replacing thiophene with selenophene in conjugated polymers has been shown to enhance performance in OFETs.[6][16]

-

Organic Light-Emitting Diodes (OLEDs) : The ability to tune the electronic properties of selenophene derivatives allows for the design of materials with specific emission colors and high quantum efficiencies for use in OLEDs.[6]

-

Organic Solar Cells (OSCs) : Selenophene-based materials are used as donor components in bulk heterojunction solar cells, where their absorption profile and electronic energy levels can be tailored to improve device efficiency.[10]

PART 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is a primary responsibility. 2-bromoselenophene must be handled with appropriate precautions.

-

Hazards : It is a flammable liquid and vapor.[17] It is classified as harmful if swallowed and potentially fatal if inhaled.[17] Direct contact can cause skin and serious eye irritation.

-

Handling : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[20] It should be stored locked up.

Conclusion

2-Bromoselenophene is far more than a simple chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of advanced functional materials and novel pharmaceutical agents. A thorough understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific pursuits.

References

-

SpectraBase. 2-BROMSELENOPHEN. [Link]

-

Stenutz, R. 2-bromoselenophene. [Link]

-

Martins, G. M. F., et al. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Molecules, 25(24), 5907. [Link]

-

Paliani, G., et al. (1978). Vibrational spectra and assignments for 2-chloro and 2-bromo derivatives of thiophene, selenophene and tellurophene. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(5), 505-509. [Link]

-

Chem Service. (2015). SAFETY DATA SHEET. [Link]

-

ResearchGate. Selenophene-Based Heteroacenes: Synthesis, Structures, and Physicochemical Behaviors | Request PDF. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. [Link]

-

Skhiri, A., et al. (2017). Reactivity of Bromoselenophenes in Palladium-catalyzed Direct Arylations. Beilstein Journal of Organic Chemistry, 13, 2862–2868. [Link]

-

Zeni, G., et al. (2018). Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 960–965. [Link]

-

Bettanin, F., et al. (2006). Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones. The Journal of Organic Chemistry, 71(10), 3786-3792. [Link]

-

ResearchGate. The molecular structure of 3-bromo-2-(phenylselanyl)benzo[b]selenophene (3), with displacement ellipsoids drawn at the 50% probability level. [Link]

-

SciSpace. Recent Advances in the Synthesis of Selenophenes and Their Derivatives. [Link]

-

Semantic Scholar. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones. [Link]

-

Scilit. Selenophene series. V Reactivity of 3‐bromo‐2‐nitroselenophene towards nucleephilic reagents. Comparison with other selenophene and thiophene bromonitroderivatives. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

-

ACS Publications. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. [Link]

-

Hallberg, A., et al. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28. [Link]

-

ResearchGate. The molecular structure of 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene (1), with displacement ellipsoids drawn at the 50% probability level. [Link]

-

PubChem. 2-Bromothiophene. [Link]

-

MDPI. Selenium-Based Drug Development for Antioxidant and Anticancer Activity. [Link]

-

Ye, L., et al. (2022). Recent Advances in Selenophene-Based Materials for Organic Solar Cells. Polymers, 14(15), 3181. [Link]

-

Suna Tech Inc. The Role of 2-Bromoanthracene in Organic Semiconductor Synthesis. [Link]

-

RSC Publishing. Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors. [Link]

-

ResearchGate. Selenium-Based Drug Development for Antioxidant and Anticancer Activity. [Link]

-

PubChem. 2-Bromo-3-hexadecylsulfanylthiophene. [Link]

-

Semantic Scholar. Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. [Link]

-

SpringerLink. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

-

PubMed. Small molecule selenium-containing compounds: Recent development and therapeutic applications. [Link]

-

Chemistry LibreTexts. Structure & Bonding. [Link]

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-bromoselenophene [stenutz.eu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Selenium-Based Drug Development for Antioxidant and Anticancer Activity [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Bromoselenophene from Selenophene

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2-bromoselenophene, a critical building block in the fields of materials science and pharmaceutical development. We delve into the core principles of electrophilic aromatic substitution on the selenophene ring, offer a comparative analysis of common brominating agents, and present a detailed, field-proven protocol for the regioselective synthesis of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable guidance.

Introduction: The Significance of the Selenophene Core

Selenophene (C₄H₄Se) is a five-membered aromatic heterocycle, the selenium analog of the more common furan and thiophene.[1] Its unique electronic properties, stemming from the polarizability and lower electronegativity of the selenium atom, make it a highly valuable scaffold in the design of novel organic electronic materials and biologically active molecules.[2][3] The functionalization of the selenophene ring is paramount to its application, and the introduction of a bromine atom, particularly at the 2-position, creates a versatile synthetic handle for subsequent cross-coupling reactions and molecular elaboration.[4][5] This guide focuses on the direct bromination of selenophene to yield 2-bromoselenophene, a foundational transformation for any research program centered on this heterocycle.

Mechanistic Underpinnings: Electrophilic Bromination of an Electron-Rich Heterocycle

The synthesis of 2-bromoselenophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The selenophene ring is considered electron-rich and aromatic, rendering it susceptible to attack by electrophiles.[1]

Regioselectivity: The α-Position Preference

Like thiophene, electrophilic attack on selenophene preferentially occurs at the C2 and C5 positions (the α-carbons adjacent to the selenium atom). This regioselectivity is dictated by the superior resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during α-attack compared to β-attack (at C3 or C4). The positive charge in the α-arenium ion can be delocalized over more atoms, including the heteroatom, leading to a lower activation energy for its formation.[1][6]

Below is a diagram illustrating the general mechanism and the resonance stabilization that directs the incoming electrophile (E⁺) to the 2-position.

Sources

- 1. Selenophene - Wikipedia [en.wikipedia.org]

- 2. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Selenophene-containing heterotriacenes by a C–Se coupling/cyclization reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Technical Guide to 2-Bromoselenophene: Synthesis, Commercial Availability, and Applications in Advanced Research

Executive Summary: This in-depth guide serves as a critical resource for researchers, chemists, and drug development professionals on the strategic chemical intermediate, 2-Bromoselenophene. We delve into its fundamental physicochemical properties, provide a comparative analysis of its spectroscopic signatures for unambiguous identification, and present validated synthetic protocols. Furthermore, this document outlines the current commercial landscape, key suppliers, and explores its pivotal applications as a building block in the burgeoning fields of medicinal chemistry and organic electronics. Safety and handling protocols are also detailed to ensure its effective and responsible use in a laboratory setting.

Introduction to 2-Bromoselenophene

2-Bromoselenophene is a heterocyclic organoselenium compound that has garnered significant interest within the scientific community. Structurally analogous to its thiophene and furan counterparts, the presence of the selenium atom imparts unique electronic and biological properties. These characteristics make it a valuable synthon, or building block, for the construction of more complex molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceuticals and advanced functional materials.[1][2] The selenophene ring system, functionalized with a bromine atom, offers a reactive handle for a variety of cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.[1]

Significance in Modern Chemistry

The importance of organoselenium compounds in synthetic and medicinal chemistry is well-established.[1][3] Selenium's unique atomic properties, such as its size and polarizability, influence the electronic structure and reactivity of the parent molecule. In the context of drug development, the incorporation of selenium can enhance biological activity, with many selenophene derivatives exhibiting promising antioxidant, anticancer, and anti-inflammatory properties.[4][5][6] In materials science, the lower aromaticity and stronger electron-donating ability of selenophene compared to thiophene make it an attractive component for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[7][8] 2-Bromoselenophene serves as a key entry point for introducing this valuable moiety into these advanced materials.[9]

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and material fabrication.

Key Physical and Chemical Data

The following table summarizes the key physicochemical properties of 2-Bromoselenophene.

| Property | Value | Source |

| CAS Number | 1449-68-9 | [10] |

| Molecular Formula | C₄H₃BrSe | [10] |

| Molecular Weight | 209.93 g/mol | [10] |

| Appearance | Typically a liquid | [11] |

| Boiling Point | 187.5°C at 760 mmHg | [10] |

| Density | ~1.9 g/cm³ (estimated) | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, benzene); sparingly soluble in water. | [11] |

| Reactivity | The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution and a key partner in cross-coupling reactions. | [11][12] |

Spectroscopic Characterization

Accurate identification of 2-Bromoselenophene is critical, especially to distinguish it from its isomer, 3-bromoselenophene. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.[13]

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Bromoselenophene. The chemical shifts and coupling constants are highly sensitive to the position of the bromine substituent.[13][14]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Bromoselenophene [13]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.91 | Doublet of doublets | J(H5-H4) ≈ 5.8, J(H5-H3) ≈ 1.2 | H5 |

| ~7.41 | Doublet of doublets | J(H3-H4) ≈ 3.8, J(H3-H5) ≈ 1.2 | H3 | |

| ~7.05 | Doublet of doublets | J(H4-H5) ≈ 5.8, J(H4-H3) ≈ 3.8 | H4 | |

| ¹³C NMR | ~131.5 | Singlet | - | C3 |

| ~130.2 | Singlet | - | C5 | |

| ~128.9 | Singlet | - | C4 | |

| ~115.8 | Singlet | - | C2 (C-Br) |

Note: These are predicted values and may vary slightly in different deuterated solvents.

IR spectroscopy is useful for identifying the presence of key functional groups and confirming the aromatic nature of the selenophene ring.[15][16] Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass spectrometry confirms the molecular weight of 2-Bromoselenophene. A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[16] The complex isotopic pattern of selenium will further complicate this region of the spectrum.

Synthesis and Purification Strategies

While 2-Bromoselenophene is commercially available, in-house synthesis may be required for specific research needs or cost-effectiveness. The synthesis of selenophenes often involves cyclization reactions.[1]

Overview of Synthetic Routes

Several strategies exist for the synthesis of the selenophene core, often starting from acyclic precursors.[1][17] Subsequent functionalization, such as bromination, can then be performed.

Caption: General workflow for the synthesis of 2-Bromoselenophene.

Detailed Experimental Protocol: Electrophilic Bromination of Selenophene

This protocol describes a representative method for the synthesis of 2-Bromoselenophene starting from selenophene. The rationale for this approach is the high regioselectivity of electrophilic substitution at the 2-position of the electron-rich selenophene ring.

Materials:

-

Selenophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve selenophene (1 equivalent) in anhydrous DMF. The use of an inert atmosphere and anhydrous solvent is crucial to prevent side reactions with moisture.

-

Cooling: Cool the solution to 0°C using an ice bath. This is to control the exothermicity of the bromination reaction and minimize the formation of dibrominated byproducts.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cooled selenophene solution over 30 minutes. NBS is chosen as a mild and selective brominating agent.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

-

Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromoselenophene.

Commercial Availability and Procurement

2-Bromoselenophene is available from several chemical suppliers, catering to research and development needs.

Major Suppliers

The following table lists some of the commercial suppliers of 2-Bromoselenophene. It is advisable to request quotes for current pricing and availability.

| Supplier | Purity Levels Offered | Notes |

| Alfa Chemistry | Typically >97% | Offers various quantities for research purposes.[10] |

| Sigma-Aldrich (Merck) | Check catalog for availability | A major supplier of fine chemicals; purity and availability may vary. |

| Thermo Fisher Scientific | Check catalog for availability | Offers a wide range of research chemicals. |

Note: The availability and pricing of 2-Bromoselenophene can fluctuate. It is recommended to contact suppliers directly for the most up-to-date information.

Considerations for Procurement

When purchasing 2-Bromoselenophene, it is essential to:

-

Verify Purity: Ensure the purity meets the requirements of your application. For applications in organic electronics, high purity is often critical.

-

Request Certificate of Analysis (CoA): The CoA will provide detailed information on the purity and spectroscopic data of the specific batch.

-

Review Safety Data Sheet (SDS): Familiarize yourself with the handling and safety precautions before the material arrives.

Core Applications in Research and Development

The unique properties of 2-Bromoselenophene make it a valuable intermediate in several high-impact research areas.

Role as a Synthon in Drug Discovery

The selenophene scaffold is a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] 2-Bromoselenophene provides a convenient entry point to this scaffold.

Caption: Role of 2-Bromoselenophene in cross-coupling reactions.

Many selenium-containing compounds exhibit potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[4][6] The selenophene nucleus, introduced via 2-Bromoselenophene, has been incorporated into molecules designed as anticancer agents.[5] The mechanism often involves the modulation of intracellular reactive oxygen species (ROS) levels and interaction with key cellular pathways.[4]

Building Block for Organic Electronics

The demand for flexible, lightweight, and solution-processable electronic devices has driven research into organic semiconductors.[8][9] Selenophene-containing polymers and small molecules are at the forefront of this field.

The incorporation of selenophene units into conjugated polymers can enhance charge carrier mobility due to stronger intermolecular Se-Se interactions and a more planar backbone structure.[7][18] 2-Bromoselenophene is a key monomer for the synthesis of these high-performance polymers through polymerization reactions like Suzuki and Stille couplings.[9] In OSCs, the lower bandgap of selenophene-based materials allows for broader absorption of the solar spectrum, potentially leading to higher power conversion efficiencies.[7]

Safety, Handling, and Disposal Protocols

Proper handling of 2-Bromoselenophene is essential due to its potential toxicity and flammability. The following guidelines are based on safety data for structurally similar compounds.[19][20][21]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Likely to be harmful if swallowed and may be fatal if inhaled.[19] It is also expected to be a flammable liquid and vapor.[20]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.[19]

-

Safe Storage and Handling Procedures

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[21][22]

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge.[20] Avoid breathing vapors and contact with skin and eyes. Wash hands thoroughly after handling.[22]

Spill and Disposal Management

-

Spills: In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[21]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.

Conclusion

2-Bromoselenophene is a strategically important chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique electronic properties, conferred by the selenium atom, make it a valuable building block for the synthesis of novel pharmaceuticals and high-performance organic electronic materials. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for harnessing its full potential in research and development. As these fields continue to advance, the demand for versatile synthons like 2-Bromoselenophene is expected to grow.

References

[19] Chem Service. (2015, January 13). SAFETY DATA SHEET. Retrieved from

[23] ResearchGate. (n.d.). Synthesis of 2-aryl-3-bromo-benzo[b]selenophenes 107. Retrieved from

[20] Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from

[22] Unknown Source. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from

Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET. Retrieved from

[13] BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Identification of 3-Bromoselenophene and 2. Retrieved from

[21] Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from

[10] Alfa Chemistry. (n.d.). CAS 1449-68-9 2-Bromoselenophene. Retrieved from

[1] National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Retrieved from

[17] ResearchGate. (2025, August 10). Recent Progress in Selenophenes Synthesis from Inorganic Se-Precursors. Retrieved from

[11] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of (2-Bromoethyl)benzene. Retrieved from

[2] ResearchGate. (n.d.). Selenophene-Based Heteroacenes: Synthesis, Structures, and Physicochemical Behaviors | Request PDF. Retrieved from

[24] Thermo Fisher Scientific. (n.d.). 2-Bromothiophene, 98+% 250 g | Buy Online | Thermo Scientific Chemicals. Retrieved from

[4] MDPI. (n.d.). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. Retrieved from

[3] ResearchGate. (n.d.). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Retrieved from

[7] National Center for Biotechnology Information. (n.d.). Recent Advances in Selenophene-Based Materials for Organic Solar Cells. Retrieved from

[14] YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from

[25] National Center for Biotechnology Information. (2017, August 31). Spectral Information - PubChem. Retrieved from

Sigma-Aldrich. (n.d.). 2-Bromothiophene 98 1003-09-4. Retrieved from

[9] Unknown Source. (n.d.). The Role of 2-Bromoanthracene in Organic Semiconductor Synthesis. Retrieved from

[15] Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from

[5] National Center for Biotechnology Information. (2021, November 5). Small molecule selenium-containing compounds: Recent development and therapeutic applications. Retrieved from

[12] Bloom Tech. (2024, December 14). What are the key chemical properties of (2-Bromoethyl)benzene? - Knowledge. Retrieved from

[18] Royal Society of Chemistry. (n.d.). Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors. Retrieved from

[8] Semantic Scholar. (2017, May 1). Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. Retrieved from

[6] ResearchGate. (2022, December 2). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. Retrieved from

[26] National Center for Biotechnology Information. (n.d.). 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem. Retrieved from

[16] YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from

[27] IndiaMART. (n.d.). 2 Bromo Thiophene, 25 Kg at best price in Mumbai | ID: 2849702633355. Retrieved from

Sources

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. researchgate.net [researchgate.net]

- 24. 2-Bromothiophene, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 25. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. m.indiamart.com [m.indiamart.com]

A Comprehensive Guide to the Safe Handling, Storage, and Emergency Management of 2-Bromoselenophene

Introduction: 2-Bromoselenophene (CAS No. 1449-68-9) is a valuable heterocyclic organoselenium compound, serving as a critical building block in organic synthesis for the development of novel pharmaceuticals and advanced materials. While its reactivity is prized in research and drug development, it possesses significant hazards that demand a robust and informed approach to safety. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-Bromoselenophene, grounded in established safety protocols and technical data. It is designed to empower researchers, scientists, and laboratory professionals to mitigate risks and maintain a secure working environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 2-Bromoselenophene is the foundation of its safe use. The primary risks are associated with its high acute oral toxicity, flammability, and potential for causing severe eye damage.

Physicochemical Properties

A summary of key physical and chemical properties is essential for anticipating its behavior in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1449-68-9 | Alfa Chemistry[1] |

| Molecular Formula | C₄H₃BrSe | Alfa Chemistry[1] |

| Molecular Weight | 209.86 g/mol | Alfa Chemistry[1] |

| Appearance | Light yellow liquid | Sigma-Aldrich[2] |

| Odor | Stench | Sigma-Aldrich[2] |

| Boiling Point | 149 - 151 °C (300 - 304 °F) | Sigma-Aldrich[2] |

| Density | 1.684 g/mL at 25 °C (77 °F) | Sigma-Aldrich[2] |

| Flash Point | 67.2 °C (153 °F) | Alfa Chemistry[1] |

GHS Hazard Classification

2-Bromoselenophene is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be familiar with these classifications and the associated precautions.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Danger | H226: Flammable liquid and vapor.[2] |

| Acute Toxicity, Oral | Category 2 | 💀 | Danger | H300: Fatal if swallowed.[2] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[2] |

Primary Routes of Exposure and Health Effects

-

Ingestion (Oral): This is the most critical route of exposure. 2-Bromoselenophene is classified as fatal if swallowed .[2] Extreme caution must be taken to prevent any possibility of ingestion.

-

Eye Contact: Direct contact will cause serious, potentially irreversible eye damage .[2] The use of appropriate eye protection is mandatory.

-

Skin Contact: While not classified for acute dermal toxicity, direct contact can cause irritation. Prolonged exposure should be avoided, and contaminated clothing must be removed immediately.[2][3] Organoselenium compounds can potentially be absorbed through the skin.

-

Inhalation: Vapors can be generated, especially at elevated temperatures. While specific inhalation toxicity data is limited, the safety data sheet requires respiratory protection when vapors or aerosols are generated.[2] Inhalation of similar volatile organobromine compounds can irritate the nose and throat.[3][4]

Section 2: Hierarchy of Controls for Risk Mitigation

To ensure personnel safety, a multi-layered approach to risk management, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering Controls

These controls are designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All handling of 2-Bromoselenophene, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Safety Equipment: Eyewash stations and safety showers must be located in the immediate vicinity of the work area and tested regularly.[6][7]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[2]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Area: A specific area within the laboratory should be designated for work with 2-Bromoselenophene.

-

Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs covering all aspects of this guide before handling the compound.

-

Restricted Access: The storage and handling areas should be locked or otherwise secured to be accessible only to qualified and authorized persons.[2][8]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[2][9]

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety Goggles & Face Shield | Protects against splashes that can cause serious eye damage.[2] Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7] |

| Hands | Chemical-Resistant Gloves | Prevents skin contact. Nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5] Change gloves immediately if contaminated. |

| Body | Flame-Retardant, Anti-Static Lab Coat | Protects skin and personal clothing from splashes and minimizes fire risk due to the compound's flammability and potential for static discharge.[2] |

| Respiratory | NIOSH-approved Respirator | Required when vapors or aerosols are generated, or if working outside of a fume hood (which is strongly discouraged).[2] The type of cartridge should be selected based on a formal risk assessment. |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for preventing accidents and exposure.

Caption: A systematic workflow for handling 2-Bromoselenophene minimizes risk at each step.

Experimental Protocol: Weighing and Transferring

-

Preparation: Verify the fume hood is operational. Clear the sash and work surface of all unnecessary items. Assemble all required glassware, reagents, and non-sparking tools.[8] Don all required PPE as specified in Section 3.

-

Transport: Retrieve the sealed container of 2-Bromoselenophene from its designated storage location. Use a secondary container (e.g., a rubber bucket or plastic tote) for transport to the fume hood.

-

Grounding: Before opening, ground and bond the container and receiving equipment to prevent static electricity discharge, which could ignite flammable vapors.[2][8]

-

Transfer: Inside the fume hood, carefully uncap the container. Use a clean pipette or syringe to transfer the desired amount of liquid. Perform all transfers over a spill tray to contain any drips.

-

Closure: Securely recap the primary container immediately after the transfer is complete.

-

Cleanup: Decontaminate any reusable equipment (e.g., spatulas) and the work surface.

-

Waste: Place all contaminated disposable items (e.g., pipette tips, wipes) into a designated, sealed hazardous waste container stored within the fume hood until the end of the procedure.[5]

-

Post-Handling: Return the primary container to its locked storage. Doff PPE in the correct order to avoid self-contamination. Immediately wash hands and forearms with soap and water.[2]

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] The storage area should be a locked cabinet or room, accessible only to authorized personnel.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][6] Store in a refrigerator or flammables cabinet if appropriate.[6][10]

-

Chemical Incompatibility: Store separately from the following materials to prevent violent reactions, fire, or explosion.

Section 6: Emergency Response Protocols

Immediate and correct response to an emergency is vital. All personnel must be trained on these procedures.

Caption: A decision tree for responding to emergencies involving 2-Bromoselenophene.

Spill Cleanup Protocol

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing full PPE.

-

Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[2][11]

-

Carefully collect the absorbed material using only non-sparking tools and place it into a labeled, sealable hazardous waste container.[2][8]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or a large volume):

-

EVACUATE the laboratory immediately.

-

Alert all nearby persons and activate the nearest fire alarm if there is a fire risk.

-

Close the laboratory door to contain vapors.[11]

-

Call your institution's emergency response number (e.g., Environmental Health & Safety) from a safe location.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personnel Exposure and First Aid

Immediate action is required. Provide this safety data sheet to responding medical personnel.[2]

-

If Swallowed: FATAL. Immediately call a POISON CENTER or doctor.[2] Rinse the mouth with water. Give up to two glasses of water to drink.[2] Do not induce vomiting.

-

In Case of Eye Contact: SERIOUS DAMAGE. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate evaluation by an ophthalmologist.[2]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with large amounts of soap and water.[3] Seek medical attention if irritation develops.

-

If Inhaled: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

Section 7: Waste Disposal

-

Collection: All waste contaminated with 2-Bromoselenophene (including excess reagent, contaminated absorbent materials, and disposable PPE) must be collected in a clearly labeled, tightly sealed hazardous waste container.

-

Segregation: As a halogenated organic compound, this waste stream must be segregated into the "Halogenated Organic Waste" container, following your institution's specific waste management protocols.[5]

-

Disposal: Never dispose of 2-Bromoselenophene down the drain.[5] All waste must be disposed of through an approved hazardous waste management company, in accordance with all local, state, and federal regulations.[2][8]

Conclusion

2-Bromoselenophene is a potent chemical with significant hazards, including being flammable, fatal if swallowed, and causing severe eye damage. However, by implementing a comprehensive safety strategy based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and mandating the correct use of PPE—the risks associated with its use can be effectively managed. A culture of safety, continuous training, and preparedness for emergencies are non-negotiable requirements for any laboratory handling this compound.

References

-

Hazard Summary Identification. New Jersey Department of Health. [Link]

-

Safety Data Sheet - Bromoacetone. Chem Service. [Link]

-

Safety Data Sheet - 2-Bromohexane. CPAChem. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

-

“Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry. National Institutes of Health (NIH). [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

-

Safety Guidelines | Organic Chemistry I Lab. University of North Georgia. [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851. PubChem, National Institutes of Health (NIH). [Link]

-

Safety in Organic Chemistry Laboratory. University of West Georgia. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

-

2-Bromothiophene. Wikipedia. [Link]

-

Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). [Link]

-

Emergency Procedures for Bloodborne Pathogens. James Madison University. [Link]

-

3-(5-Bromothiophen-2-yl)selenophene-2-carbaldehyde. PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 5. hscprep.com.au [hscprep.com.au]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. safety.fsu.edu [safety.fsu.edu]

The Versatile Synthon: A Technical Guide to the Applications of 2-Bromoselenophene in Modern Organic Synthesis

Abstract

2-Bromoselenophene has emerged as a pivotal heterocyclic building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of the selenium atom, render it a highly reactive and versatile substrate for a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and key applications of 2-bromoselenophene. We will delve into the causality behind its enhanced reactivity compared to its thiophene analog, provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, and showcase its utility in the synthesis of advanced functional materials and biologically active molecules. This guide is designed to be a practical resource, empowering chemists to leverage the full potential of this powerful synthon in their synthetic endeavors.

Introduction: The Significance of the Selenophene Scaffold

Heterocyclic compounds are at the heart of medicinal chemistry and materials science. Among these, five-membered aromatic rings containing a chalcogen, such as furan, thiophene, and selenophene, are of particular importance. While thiophene has been extensively studied and utilized, its heavier analogue, selenophene, offers distinct advantages that are increasingly being recognized and exploited.

The selenium atom, being larger and more polarizable than sulfur, imparts unique characteristics to the selenophene ring. These include a higher HOMO energy level, a lower aromaticity, and stronger inter-ring Se-Se interactions. These properties translate into enhanced charge carrier mobility in polymeric systems and altered biological activities in pharmaceutical compounds.[1][2] Selenophene derivatives have demonstrated a wide spectrum of biological activities, including antidepressant, antioxidant, anticonvulsant, and antitumor properties.[3] Furthermore, they are crucial precursors for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[3]

2-Bromoselenophene, in particular, serves as a cornerstone for the synthesis of a vast array of functionalized selenophene derivatives. The bromine atom at the 2-position provides a reactive handle for the introduction of various substituents through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of 2-Bromoselenophene: A Critical Starting Material

The reliable and selective synthesis of 2-bromoselenophene is the gateway to its extensive applications. The most common and direct method involves the electrophilic bromination of selenophene. Due to the higher reactivity of the α-positions (2 and 5) compared to the β-positions (3 and 4), selective mono-bromination at the 2-position can be achieved under carefully controlled conditions. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its milder reactivity compared to elemental bromine, which helps to minimize the formation of di-brominated byproducts.[4]

Experimental Protocol: Synthesis of 2-Bromoselenophene

Reaction Scheme:

A representative workflow for the synthesis of 2-Bromoselenophene.

Materials:

-

Selenophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve selenophene (1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath and protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (1.0 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-bromoselenophene as a colorless to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The presence of a single major peak in the GC chromatogram and the characteristic signals in the NMR spectrum confirm the successful synthesis of the desired isomer.

Spectroscopic Data for 2-Bromoselenophene:

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹³C | 131.7, 131.3, 128.5, 116.4 | DMSO-d6 |

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 2-Bromoselenophene Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-bromoselenophene is an excellent substrate for these transformations. The C-Br bond at the electron-rich 2-position of the selenophene ring is readily activated by palladium(0) catalysts, initiating the catalytic cycle.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. 2-Bromoselenophene couples efficiently with a variety of aryl- and heteroarylboronic acids and esters to produce 2-arylselenophenes, which are common motifs in bioactive molecules and organic electronic materials.[6]

Causality of Reactivity: The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting. The more electron-rich nature of the selenophene ring, compared to thiophene, is thought to facilitate the reductive elimination step of the catalytic cycle, potentially leading to higher reaction rates.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoselenophene with Phenylboronic Acid

Materials:

-

2-Bromoselenophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

To a Schlenk flask, add 2-bromoselenophene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.08 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed DME and water (typically in a 4:1 to 10:1 ratio).

-

Add palladium(II) acetate (0.02 eq.) to the mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenylselenophene.

The Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent. This reaction is highly valued for its tolerance of a wide range of functional groups. 2-Bromoselenophene can be coupled with various organostannanes, such as vinyl-, aryl-, and alkynylstannanes, providing access to a diverse set of substituted selenophenes.[7][8][9]

A general experimental workflow for the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of 2-Bromoselenophene with Tributyl(vinyl)stannane

Materials:

-

2-Bromoselenophene

-

Tributyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-bromoselenophene (1.0 eq.) in anhydrous, degassed toluene.

-

Add tributyl(vinyl)stannane (1.1 eq.) via syringe.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel. To facilitate the removal of tin byproducts, a saturated aqueous solution of potassium fluoride (KF) can be used during the work-up.

The Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] 2-Bromoselenophene can be reacted with various alkenes, such as styrene or acrylates, to synthesize 2-vinylselenophenes, which are valuable monomers for the preparation of conductive polymers.

Experimental Protocol: Heck Reaction of 2-Bromoselenophene with Styrene

Materials:

-

2-Bromoselenophene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealable reaction vessel, add 2-bromoselenophene (1.0 eq.), styrene (1.5 eq.), palladium(II) acetate (0.03 eq.), and tri(o-tolyl)phosphine (0.06 eq.).

-

Add anhydrous DMF and triethylamine (1.5 eq.).

-

Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford (E)-2-(2-phenylvinyl)selenophene.

The Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is a powerful tool for the synthesis of 2-alkynylselenophenes, which are important precursors for functional materials and complex organic molecules.

Experimental Protocol: Sonogashira Coupling of 2-Bromoselenophene with Phenylacetylene

Materials:

-

2-Bromoselenophene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-bromoselenophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.2 eq.) dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of celite to remove the catalyst, and wash with THF.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 2-(phenylethynyl)selenophene.

Applications in the Synthesis of Functional Molecules

The true power of 2-bromoselenophene as a synthon is demonstrated by its application in the total synthesis of complex and functional molecules.

Case Study: Synthesis of Selenophene-Based Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The selenophene scaffold has been incorporated into kinase inhibitors to modulate their potency and pharmacokinetic properties. The synthesis of such inhibitors often relies on the Suzuki-Miyaura coupling of 2-bromoselenophene with a suitably functionalized boronic acid or ester. The selenophene core can act as a bioisostere for other aromatic systems, forming key interactions within the ATP-binding site of the target kinase.[5]

Synthetic strategy for a selenophene-based kinase inhibitor.

Application in Conductive Polymers

Selenophene-containing polymers often exhibit superior electronic properties compared to their thiophene counterparts. 2-Bromoselenophene is a key monomer in the synthesis of these materials. For example, it can be used in Stille or Suzuki polycondensation reactions to create conjugated polymers with alternating selenophene and other aromatic units. These polymers are investigated for their potential in organic electronics.[1]

Conclusion

2-Bromoselenophene is a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex selenophene-containing molecules. The unique electronic properties imparted by the selenium atom offer significant advantages in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of the synthesis and key applications of 2-bromoselenophene, complete with detailed experimental protocols. It is our hope that this resource will inspire and enable further innovation in the synthesis and application of novel selenophene-based compounds.

References

- Vertex AI Search. Selenophene: A Versatile Building Block for Conductive Polymers.

-

Perin, G., et al. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Molecules, 25(24), 5907. [Link]

-

Seferos, D. S., et al. (2021). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. The Journal of Chemical Physics, 155(13), 134704. [Link]

-

Zabłocka, M., et al. (2018). Synthesis of 2,3-disubstituted benzo[b]selenophenes via electrophilic cyclization. The Journal of Organic Chemistry, 83(15), 8347-8356. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Zeni, G., et al. (2006). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. The Journal of Organic Chemistry, 71(10), 3786-3792. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

SpectraBase. 2-BROMSELENOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

-

J&K Scientific LLC. Stille Cross-Coupling. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters, 23(11), 4386-4390. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-disubstituted benzo[b]selenophenes via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Stille Coupling of 2-Bromoselenophene with Organostannanes: A Detailed Guide to Reaction Conditions and Protocols

Introduction: The Strategic Importance of Selenophene Moieties and the Power of Stille Coupling

In the landscape of modern drug discovery and materials science, sulfur- and selenium-containing heterocycles are indispensable building blocks. Selenophene derivatives, in particular, are gaining prominence due to their unique electronic properties and biological activities, finding applications in organic electronics and as key pharmacophores in medicinal chemistry. The Stille cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a reliable pathway to synthesize functionalized selenophenes.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide tolerates a wide array of functional groups, proceeds under relatively mild conditions, and the organotin reagents are notably stable to air and moisture.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Stille coupling of 2-bromoselenophene with various organostannanes. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols to empower you to confidently apply this powerful synthetic tool in your own research.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (2-bromoselenophene) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate.[4]

-

Transmetalation: The organostannane then reacts with the Pd(II) complex, transferring the organic group from tin to palladium and replacing the halide. This is often the rate-determining step of the catalytic cycle.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Figure 1. A simplified representation of the Stille coupling catalytic cycle.

Optimizing the Reaction: Key Parameters and Considerations

The success and efficiency of the Stille coupling of 2-bromoselenophene are contingent on a careful selection of several experimental parameters.

1. Palladium Catalyst and Ligands:

The choice of the palladium source and its associated ligands is critical. While Pd(PPh₃)₄ is a commonly used and effective catalyst, other Pd(0) sources like Pd₂(dba)₃ can also be employed. The ligands stabilize the palladium center and influence its reactivity. For electron-rich heteroaryl bromides like 2-bromoselenophene, the use of electron-rich and bulky phosphine ligands can be advantageous, as they can accelerate the rate-limiting transmetalation step.[3]

2. Solvent:

The solvent plays a crucial role in the Stille coupling. Polar aprotic solvents such as DMF, NMP, and dioxane are generally preferred as they can aid in the stabilization of the polar intermediates in the catalytic cycle. The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

3. Additives:

The addition of certain reagents can significantly enhance the reaction rate and yield.

-

Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille couplings. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the reaction, and may also facilitate the transmetalation step.[3]

-

Cesium Fluoride (CsF): In some cases, particularly with less reactive organostannanes, the addition of CsF can activate the tin reagent towards transmetalation.[3]

-

Lithium Chloride (LiCl): LiCl can accelerate the reaction by promoting the dissociation of the halide from the palladium center, thus facilitating the transmetalation step.